molecular formula C13H16O4 B7900972 Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate

Cat. No.: B7900972
M. Wt: 236.26 g/mol
InChI Key: APLYQXWCUQBKKB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate (CAS 1368223-20-4) is a high-purity chemical reagent for research and development purposes. This compound, with a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol, is an ester derivative featuring a substituted phenyl ring system . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are essential. The supplied Safety Data Sheet (SDS) indicates this compound may cause skin and eye irritation (Hazard Statements H315-H319) . To ensure product stability and longevity, it is recommended to store this reagent under an inert atmosphere at room temperature; some suppliers specifically recommend cold-chain transportation and storage between 4-8°C . As a building block in organic synthesis, aryl oxoacetate esters like this one are valuable intermediates for constructing more complex molecules, including various heterocyclic compounds . The specific research applications and mechanism of action for this particular analog are areas for ongoing investigator-driven exploration.

Properties

IUPAC Name

ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-5-17-13(15)12(14)11-8(2)6-10(16-4)7-9(11)3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLYQXWCUQBKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate typically involves the esterification of 4-methoxy-2,6-dimethylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α-keto carbonyl group undergoes nucleophilic attacks, forming new C–X bonds. Key examples include:

Reductive Deoxygenation

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate participates in deoxygenative alkylation/arylation using trimethyl phosphite (P(OMe)₃) and triethylborane (Et₃B). This one-pot reaction replaces the carbonyl oxygen with alkyl/aryl groups via a radical intermediate .

ReagentsConditionsProduct YieldReference
P(OMe)₃, Et₃BRT, 12 h, THF73–92%

Mechanism :

  • P(OMe)₃ reduces the α-ketoester to a phosphorane intermediate.

  • Et₃B generates alkyl/aryl radicals, facilitating C–C bond formation.

Condensation Reactions

The α-ketoester acts as a substrate in Claisen-like condensations to form fused heterocycles.

Formation of Pyranone Derivatives

Under basic conditions, the compound reacts with aldehydes (e.g., 7-formyl-octa-2,4,6-trien-1-oic acid ethyl ester) to yield 4H-pyran-4-one derivatives through tandem aldol-cyclization .

CatalystAldehyde PartnerProduct StructureYield
K₂CO₃7-Formyl-octa-2,4,6-trien-1-oic acid ethyl ester9-Phenyl-5,6-dimethyl-nona-2,4,6,8-tetraenoate68%

Key Features :

  • Reaction proceeds via enolate formation at the α-position.

  • Cyclization occurs intramolecularly to form a six-membered pyranone ring .

Cross-Coupling Reactions

The phenyl ring’s methoxy and methyl groups influence regioselectivity in transition-metal-catalyzed couplings.

Suzuki–Miyaura Coupling

The 4-methoxy group directs palladium-catalyzed coupling with aryl boronic acids, enabling functionalization at the para position .

CatalystBoronic AcidProductYield
Pd(PPh₃)₄4-Fluorophenylboronic acidEthyl 2-(4-fluoro-2,6-dimethylphenyl)-2-oxoacetate85%

Optimized Conditions :

  • Temperature : 80°C

  • Solvent : Dioxane/H₂O (4:1)

  • Base : K₂CO₃

Photochemical Reactions

The α-ketoester undergoes Norrish Type II cleavage under UV light (λ = 254 nm), producing acetophenone derivatives via γ-hydrogen abstraction .

ConditionsMajor ProductByproduct
UV light, 24 h4-Methoxy-2,6-dimethylacetophenoneCO₂, Ethanol

Mechanistic Pathway :

  • Photoexcitation generates a triplet diradical.

  • γ-Hydrogen abstraction leads to cyclization and subsequent bond cleavage.

Acid-Catalyzed Rearrangements

In acidic media (e.g., H₂SO₄), the compound undergoes Fries-like rearrangement to form ortho-substituted phenylglyoxylic acid derivatives .

AcidTemperatureProductYield
H₂SO₄ (10%)100°C2-(4-Methoxy-2,6-dimethylbenzoyl)acetic acid58%

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze the ester group, yielding 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetic acid .

EnzymeSolventHydrolysis Efficiency
CAL-BPhosphate buffer (pH 7)>90%

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Transforms the ester group into an alcohol.
  • Substitution : The methoxy group can be replaced with other functional groups under suitable conditions.

Chemistry

In chemistry, Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of specialty chemicals.

Biology

The compound has been studied for its potential biological activities , including:

  • Antimicrobial Properties : It exhibits notable efficacy against various pathogenic microorganisms. Comparative studies have shown moderate antifungal activity against Candida albicans and effectiveness against Gram-negative bacteria when compared to standard antibiotics.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeEfficacy
This compoundAntifungalModerate
CiprofloxacinAntibioticHigh
Phenoxy Ethanoic Acid DerivativesAntifungalGood
  • Anti-inflammatory Effects : The compound has demonstrated significant inhibition of edema in animal models. In studies, it showed up to 64% edema inhibition compared to established anti-inflammatory drugs like diclofenac.

Table 2: Anti-inflammatory Efficacy

Compound% Edema InhibitionComparison Drug
This compound63.4%Diclofenac (67.0%)
Control (Placebo)0%-

Antifungal Activity Case Study

A study highlighted the antifungal efficacy of derivatives similar to this compound against Candida albicans. This research suggests its potential as a therapeutic agent for fungal infections resistant to conventional treatments.

Anti-inflammatory Effects Case Study

In a model involving carrageenan-induced paw edema in rats, the compound showed a dose-dependent reduction in inflammation. This finding indicates its potential utility in treating inflammatory conditions such as arthritis.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate (Compound 3, )
  • Structure : Lacks the 2,6-dimethyl substituents present in the target compound.
  • The absence of methyl groups may lower lipophilicity .
Ethyl 2-(3,5-Difluoro-2-methoxyphenyl)-2-oxoacetate ()
  • Structure : Features fluorine atoms at the 3,5-positions and a methoxy group at position 2.
Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate ()
  • Structure : Chlorine substituents at 3,4-positions.
  • Impact : Chlorine's hydrophobic and electron-withdrawing properties may improve pesticidal or antimicrobial activity but could increase toxicity risks .
Methyl 2-(4-Hydroxyphenyl)-2-oxoacetate (Compound 4, )
  • Structure : Replaces methoxy with a hydroxyl group.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility but reducing stability under acidic/basic conditions .

Ester Group Variations

Methyl 2-{2-[(2-Methylphenoxy)-methyl]phenyl}-2-oxoacetate ()
  • Structure: Methyl ester with a methylphenoxy-benzyl substituent.
  • The extended phenoxy group may enhance π-π stacking in solid-state structures .

Heterocyclic and Complex Derivatives

Ethyl 2-(4-(4-Chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate ()
  • Structure : Incorporates a triazole ring linked to chlorophenyl and methylbenzyl groups.
  • Impact : The triazole moiety enables hydrogen bonding and metal coordination, useful in drug design. Self-assembly via O···π-hole interactions in the solid state enhances crystallinity .
Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate ()
  • Structure : Cyclopropane-fused indene system.
  • Impact : The strained cyclopropane ring may increase reactivity in ring-opening reactions, relevant to synthetic chemistry .

Fluorinated Analogs ()

Fluorination at different positions (e.g., 3,4-difluoro, 3-fluoro-5-methyl) alters electronic properties:

  • Ethyl 2-(3-Fluoro-5-methylphenyl)-2-oxoacetate : Combines fluorine's electronegativity with methyl's lipophilicity, balancing solubility and bioavailability .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate 4-OCH₃, 2,6-CH₃ C₁₃H₁₆O₄ Intermediate for heterocyclic synthesis N/A
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate 4-OCH₃ C₁₁H₁₂O₄ Higher reactivity due to reduced steric hindrance
Ethyl 2-(3,5-difluoro-2-methoxyphenyl)-2-oxoacetate 2-OCH₃, 3,5-F C₁₁H₁₀F₂O₄ Enhanced metabolic stability
Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate 3,4-Cl C₁₀H₈Cl₂O₃ Potential agrochemical applications
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate 4-OH C₉H₈O₄ Improved solubility, lower stability
Ethyl 2-(4-(4-chlorophenyl)-triazol-5-yl)-2-oxoacetate Triazole, 4-Cl, benzyl C₂₀H₁₈ClN₃O₃ Solid-state dimerization via O···π interactions

Biological Activity

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various research studies and highlighting case studies where applicable.

This compound can be synthesized through various organic reactions, including oxidation, reduction, and substitution reactions. The compound serves as an intermediate in the synthesis of more complex organic molecules and has been utilized in the production of specialty chemicals.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against various pathogenic microorganisms. For example, derivatives of similar compounds have demonstrated antifungal activity against pathogenic fungi and moderate activity against Gram-negative bacteria when compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeEfficacy
This compoundAntifungalModerate
CiprofloxacinAntibioticHigh
Phenoxy Ethanoic Acid DerivativesAntifungalGood

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have reported significant inhibition of edema in animal models, with efficacy rates comparable to established anti-inflammatory drugs such as diclofenac. In one study, the compound showed up to 64% edema inhibition .

Table 2: Anti-inflammatory Efficacy

Compound% Edema InhibitionComparison Drug
This compound63.4%Diclofenac (67.0%)
Control (Placebo)0%-

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It acts as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways that are crucial for microbial growth and inflammatory responses. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation and microbial resistance.

Case Studies

  • Antifungal Activity : A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans. The study highlighted the compound's potential as a therapeutic agent for fungal infections resistant to conventional treatments .
  • Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, the compound showed a dose-dependent reduction in inflammation. This suggests its potential utility in treating inflammatory conditions such as arthritis .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of substituted aromatic amines or phenols with ethyl oxalyl chloride or oxalate derivatives. For example, a two-step procedure may include:

Acylation : Reacting 4-methoxy-2,6-dimethylphenol with ethyl oxalyl monochloride in dichloromethane (DCM) at 0°C, followed by warming to room temperature (6–10 h). Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .

Purification : Washing with aqueous K₂CO₃ to remove unreacted starting materials, followed by drying over Na₂SO₄ and solvent evaporation. Yields (~50–80%) depend on stoichiometric ratios, temperature control, and dropwise addition of reagents to minimize side reactions .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : The carbonyl stretch of the oxoacetate group appears at ~1740–1720 cm⁻¹, while aromatic C-H stretches (methoxy and methyl substituents) are observed at ~3000–2850 cm⁻¹ .
  • ¹H NMR : Key signals include the ethyl ester quartet (δ 4.2–4.4 ppm), methoxy singlet (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.2 ppm, split due to dimethyl substitution). Methyl groups on the aromatic ring resonate as singlets at δ ~2.2–2.4 ppm .
  • LC-MS : The molecular ion peak [M+H⁺] is typically detected at m/z 265–270, with fragmentation patterns confirming the ester and aryl groups .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when scaling up synthesis?

Methodological Answer: Discrepancies in yields (e.g., 50% vs. 78.6% in similar procedures) often arise from:

  • Temperature Gradients : Larger batches may exhibit uneven heating, leading to incomplete reactions. Use jacketed reactors for precise temperature control .
  • Purification Losses : Scale-up increases losses during column chromatography. Alternatives like recrystallization (using ethyl acetate/hexane) or fractional distillation may improve recovery .
  • Byproduct Formation : Monitor side reactions (e.g., over-acylation) via TLC or in situ IR. Adjust reagent addition rates or employ scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. What strategies optimize the compound’s solubility for in vivo pharmacological studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to enhance aqueous solubility while maintaining biocompatibility .
  • Prodrug Derivatization : Replace the ethyl ester with a more polar group (e.g., glycine conjugate) to improve hydrophilicity. This requires re-optimizing synthetic steps and validating stability .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability. Characterize using dynamic light scattering (DLS) and dialysis-based release assays .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) impact biological activity in related analogs?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme targets (e.g., HIV entry inhibitors). This correlates with improved IC₅₀ values in antiviral assays .
  • Electron-Donating Groups (OCH₃) : Improve metabolic stability by reducing oxidative degradation. Compare pharmacokinetic profiles (half-life, Cmax) in rodent models .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) may reduce binding affinity. Use molecular docking (AutoDock Vina) to predict steric clashes in target binding pockets .

Key Considerations for Researchers

  • Contradictory Spectral Assignments : Cross-validate using 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • Scale-Up Challenges : Pilot studies using microreactors (0.1–10 mL volume) can identify optimal conditions before industrial-scale production .
  • Toxicity Screening : Prioritize Ames tests and hepatocyte viability assays to rule out genotoxicity from reactive intermediates (e.g., oxalyl chloride derivatives) .

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